REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1)=[O:4].C[Si](C)(C)[N-][Si](C)(C)C.[K+].[CH2:28](Br)[CH:29]=[CH2:30]>C1COCC1>[CH2:30]([C:5]1([C:3]([O:2][CH3:1])=[O:4])[CH2:6][CH2:7][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:9][CH2:10]1)[CH:29]=[CH2:28] |f:1.2|
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Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
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COC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
70.2 mL
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[K+]
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Name
|
|
Quantity
|
80 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
6.69 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
the reaction stirred at this temperature for 0.5 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
After 3 h the reaction was quenched by the addition of saturated aqueous ammonium chloride
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Duration
|
3 h
|
Type
|
EXTRACTION
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Details
|
extracted with dichloromethane (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0 to 8% methanol
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |